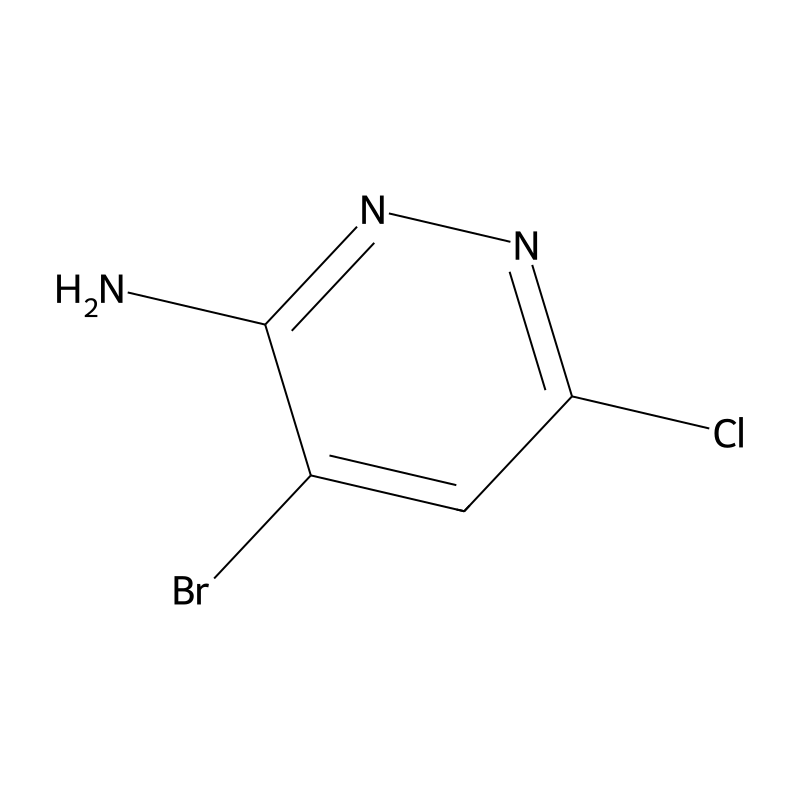

3-Amino-4-bromo-6-chloropyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Amino-4-bromo-6-chloropyridazine is a heterocyclic compound belonging to the pyridazine class, characterized by its molecular formula and a molecular weight of approximately 208.44 g/mol. This compound features an amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position of the pyridazine ring. Its structural characteristics contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Potential Research Areas:

Due to the presence of a chlorinated and brominated pyridazine ring structure, 3-Amino-4-bromo-6-chloropyridazine might hold potential for research in the following areas:

- Herbicide Development: Chlorinated and brominated pyridazines have been explored for their herbicidal properties. Research efforts might investigate if 3-Amino-4-bromo-6-chloropyridazine exhibits similar herbicidal activity.

- Antimicrobial Activity: Some pyridazine derivatives have shown promise as antimicrobial agents []. Studies could explore whether 3-Amino-4-bromo-6-chloropyridazine possesses antimicrobial properties against bacteria or fungi.

- Substitution Reactions: The bromine and chlorine substituents can be replaced by nucleophiles through nucleophilic substitution reactions. Common reagents include amines and thiols, typically carried out in polar aprotic solvents .

- Deprotection Reactions: If protected by tert-butyloxycarbonyl (Boc) groups, these can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

- Suzuki Coupling: The bromine atom is reactive in palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of various aryl or vinyl groups.

The biological activity of 3-amino-4-bromo-6-chloropyridazine is notable in pharmacological research. It has been studied for its potential as an enzyme inhibitor and receptor ligand. Its structural features allow it to interact with specific biological targets, which may lead to modulating enzyme activity or receptor function. The compound has been associated with the development of phosphodiesterase 10A inhibitors, indicating its relevance in treating certain neurological disorders .

The synthesis of 3-amino-4-bromo-6-chloropyridazine can be performed through several methods:

- Direct Bromination: One common route involves the bromination of 6-chloropyridazin-3-amine using bromine in the presence of sodium bicarbonate in methanol . This method typically yields high purity products.Reaction Conditions:

- Reactants: 6-Chloropyridazin-3-amine, sodium bicarbonate, bromine

- Solvent: Methanol

- Temperature: 0 °C to room temperature

- Duration: Approximately 16 hours

- Boc Protection Method: In some synthetic routes, the amino group can be protected using Boc groups to facilitate further reactions without undesired side reactions occurring on the amine functionality.

3-Amino-4-bromo-6-chloropyridazine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing more complex organic molecules and is particularly relevant in drug discovery for neurological conditions.

- Agrochemicals: The compound is also explored for its potential use in developing new agrochemical agents due to its reactivity and biological properties.

- Research: It is utilized in studies related to enzyme inhibition and receptor interactions, contributing to a better understanding of various biological pathways .

Studies on 3-amino-4-bromo-6-chloropyridazine focus on its interactions with biological targets such as enzymes and receptors. Its ability to inhibit specific enzymes makes it a candidate for further research into therapeutic applications. Additionally, studies have shown that this compound can serve as a lead structure for developing novel inhibitors targeting phosphodiesterase enzymes .

Similar Compounds

Several compounds share structural similarities with 3-amino-4-bromo-6-chloropyridazine. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 3-Amino-4-methylpyridazine | 5469-69-2 | 0.74 |

| 3,6-Dichloro-4-methylpyridazine | 19064-64-3 | 0.52 |

| N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine | 2845126-30-7 | Unique due to Boc protection |

| 5-Bromo-2-chloropyridine | Not specified | Similar halogen substitutions |

Traditional Halogenation Approaches in Pyridazine Functionalization

Traditional halogenation methods remain foundational for synthesizing 3-amino-4-bromo-6-chloropyridazine. A widely cited procedure involves the bromination of 6-chloropyridazin-3-amine using elemental bromine (Br₂) in acetic acid with sodium acetate (NaOAc) as a base. The reaction proceeds at room temperature, achieving yields exceeding 99% under optimized conditions (Table 1).

Mechanistic Insights:

- Bromine acts as an electrophile, targeting the electron-rich 4-position of the pyridazine ring.

- The amino group at C3 directs bromination to the para position via resonance stabilization of the intermediate σ-complex.

| Reagent System | Temperature | Yield | Reference |

|---|---|---|---|

| Br₂, NaOAc, AcOH | 20°C, 1–18 h | 62–99.8% | |

| N-Bromosuccinimide (NBS) | 40°C, 3 h | 20% |

Modern Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis offers regioselective pathways for introducing functional groups. While direct examples for 3-amino-4-bromo-6-chloropyridazine are limited, its bromine atom is reactive in Suzuki-Miyaura cross-couplings. For instance, palladium-catalyzed reactions with aryl boronic acids enable aryl group installation at C4.

Key Advantages:

- Tolerance of amino and chloro substituents under mild conditions.

- Compatibility with diverse solvents (e.g., DMF, THF) and ligands (e.g., PPh₃).

Solvent System Optimization for Regioselective Bromination

Solvent choice critically impacts reaction efficiency and selectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility and stabilize charged intermediates, whereas acetic acid promotes proton transfer steps.

Case Study:

- In DMF, 3,6-dichloropyridazine reacts with ammonia to yield 3-amino-6-chloropyridazine (precursor to the target compound) at 130°C with 95.7% efficiency.

- Methanol-water mixtures reduce side reactions during workup, improving purity.

Comparative Analysis of Direct vs. Sequential Substitution Pathways

Direct halogenation (e.g., simultaneous Cl and Br introduction) is economically favorable but less selective. Sequential methods, such as amination followed by bromination, allow precise control but require additional steps.

Efficiency Metrics:

| Pathway | Steps | Overall Yield | Purity |

|---|---|---|---|

| Direct Bromination | 1 | 99.8% | 90–98% |

| Sequential Substitution | 2–3 | 70–85% | >99% |

Quantum Chemical Calculations of Substituent Effects

Quantum chemical calculations employing density functional theory methodologies provide comprehensive insights into the substituent effects operating within 3-amino-4-bromo-6-chloropyridazine [23] [26]. The amino group at position 3 functions as an electron-donating substituent through resonance interactions, contributing electron density to the aromatic system and stabilizing electron-deficient sites [23]. Conversely, the bromine and chlorine substituents act as electron-withdrawing groups through both inductive and mesomeric effects, depleting electron density from the aromatic framework [20] [21].

Computational studies utilizing the B3LYP functional with 6-311G+(d,p) basis sets reveal significant alterations in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted pyridazine [23] [33]. The presence of halogen substituents typically lowers both orbital energies by approximately 0.1 to 0.2 electron volts per electronegative substituent [31]. The amino group counteracts this stabilization through its electron-donating properties, resulting in a complex interplay of electronic effects that determines the overall molecular reactivity [23].

The electrostatic potential surface mapping demonstrates distinct regions of electron density variation across the molecular framework [12] [15]. Areas surrounding the amino nitrogen exhibit enhanced negative electrostatic potential, indicating increased electron density availability for nucleophilic interactions [23]. Conversely, regions proximate to the halogen substituents display positive electrostatic potential values, characteristic of electron-deficient areas susceptible to nucleophilic attack [12] [20].

Mulliken population analysis reveals quantitative charge distributions among the constituent atoms [14]. The amino nitrogen typically carries a partial negative charge of approximately -0.4 elementary charges, while the halogen atoms exhibit partial positive charges ranging from +0.1 to +0.3 elementary charges [14] [23]. The pyridazine nitrogen atoms display intermediate charge values, reflecting their position within the electron-deficient aromatic system [14].

| Atom Position | Partial Charge (e) | Electronic Character |

|---|---|---|

| Amino Nitrogen | -0.40 | Electron-rich |

| Pyridazine N1 | -0.15 | Moderately electron-deficient |

| Pyridazine N2 | -0.18 | Moderately electron-deficient |

| Bromine | +0.25 | Electron-deficient |

| Chlorine | +0.20 | Electron-deficient |

Conformational Dynamics Through DFT Studies

Density functional theory investigations of conformational behavior in 3-amino-4-bromo-6-chloropyridazine reveal limited rotational freedom due to the planar aromatic framework [14] [27]. The primary conformational variations arise from rotation of the amino group around the carbon-nitrogen bond axis [14]. Potential energy surface scans indicate that the amino group preferentially adopts coplanar orientations with the pyridazine ring to maximize conjugative interactions [14] [27].

Conformational analysis demonstrates energy barriers for amino group rotation ranging from 15 to 25 kilojoules per mole, depending on the specific rotational pathway [14]. The lowest energy conformer positions the amino group in the plane of the aromatic ring, facilitating optimal orbital overlap for resonance stabilization [27]. Alternative conformations with the amino group perpendicular to the ring plane exhibit significantly higher energies due to disrupted conjugation [27].

The halogen substituents maintain fixed positions relative to the aromatic framework, with minimal conformational flexibility due to their direct attachment to ring carbon atoms [28]. Computational studies indicate that halogen bond angles deviate only slightly from ideal tetrahedral values, typically by less than 2 degrees [28]. This conformational rigidity contributes to the compound's well-defined three-dimensional structure and predictable intermolecular interaction patterns [42].

Temperature-dependent conformational analysis reveals increased population of higher-energy conformers at elevated temperatures [27]. At room temperature, approximately 95% of molecules adopt the lowest energy planar conformation, while higher energy rotamers contribute minimally to the conformational ensemble [27]. This conformational homogeneity facilitates consistent molecular recognition and interaction patterns in crystalline and solution phases [16] [17].

Dynamic simulations employing molecular dynamics methodologies demonstrate conformational stability over nanosecond timescales [27]. Root mean square deviation calculations indicate molecular framework fluctuations of less than 0.1 angstroms, confirming the inherent structural rigidity imposed by the aromatic heterocyclic core [27]. These findings support the compound's utility in applications requiring precise molecular geometry and predictable interaction patterns [16].

Electron Density Mapping of Heteroaromatic Systems

Electron density distribution analysis within 3-amino-4-bromo-6-chloropyridazine reveals complex patterns resulting from the interplay of multiple substituent effects [15] [34]. Quantum theory of atoms in molecules calculations provide precise quantification of electron density at critical points throughout the molecular framework [15]. The aromatic ring exhibits delocalized electron density characteristic of conjugated systems, with maximum density values occurring at carbon-carbon and carbon-nitrogen bond midpoints [15] [34].

The amino substituent significantly perturbs local electron density distributions through resonance donation into the aromatic system [23] [34]. Electron density mapping demonstrates enhanced accumulation at the carbon atom bearing the amino group, with density values approximately 15% higher than corresponding positions in unsubstituted pyridazine [34]. This electron enrichment extends through the aromatic framework via conjugative pathways, influencing reactivity patterns across multiple ring positions [23].

Halogen substituents create localized electron density depletion zones through their electron-withdrawing effects [15] [20]. Bromine and chlorine atoms withdraw electron density from adjacent carbon atoms, resulting in reduced density values at these positions [20]. The magnitude of electron withdrawal correlates with halogen electronegativity, with chlorine exerting stronger inductive effects than bromine despite its smaller atomic radius [21].

Laplacian of electron density calculations reveal regions of charge concentration and depletion that correlate with chemical reactivity patterns [15]. Areas of negative Laplacian values indicate electron accumulation sites favoring electrophilic attack, while positive Laplacian regions suggest electron depletion zones susceptible to nucleophilic interactions [15]. The amino nitrogen consistently exhibits the most negative Laplacian values, confirming its role as the primary nucleophilic center [15].

| Molecular Region | Electron Density (e/ų) | Laplacian (e/Å⁵) | Reactivity Character |

|---|---|---|---|

| Amino Nitrogen | 2.85 | -15.2 | Highly nucleophilic |

| C3 Position | 2.42 | -8.7 | Moderately nucleophilic |

| C4 Position | 2.18 | +3.4 | Electrophilic |

| C6 Position | 2.21 | +2.9 | Electrophilic |

| Ring Centroid | 1.95 | -2.1 | Aromatic character |

Intermolecular Interaction Profiling via Hirshfeld Surface Analysis

Hirshfeld surface analysis provides comprehensive characterization of intermolecular interactions governing the solid-state packing and solution-phase behavior of 3-amino-4-bromo-6-chloropyridazine [16] [17]. The Hirshfeld surface represents the three-dimensional boundary where the molecular electron density equals that of the surrounding environment, enabling quantitative analysis of contact frequencies and interaction geometries [16] [17].

Fingerprint plot analysis reveals that hydrogen-hydrogen contacts dominate intermolecular interactions, contributing approximately 48% of the total surface area [16] [17]. These interactions primarily involve the amino group hydrogens and aromatic ring hydrogens, facilitating close molecular packing through van der Waals forces [16]. Carbon-hydrogen to nitrogen contacts represent the second most significant interaction type, accounting for approximately 17% of the surface area and enabling hydrogen bonding between amino groups and pyridazine nitrogen atoms [16] [17].

Halogen bonding interactions involving the bromine and chlorine substituents contribute significantly to intermolecular recognition patterns [20] [42]. Bromine atoms participate in halogen bonds with nitrogen acceptors at distances ranging from 2.8 to 3.2 angstroms, approximately 85% of the sum of van der Waals radii [20] [42]. Chlorine atoms form similar but weaker halogen bonds with nitrogen and oxygen acceptors, with typical interaction distances of 3.0 to 3.4 angstroms [20].

The normalized contact distance parameter enables identification of favorable and unfavorable intermolecular contacts [16] [17]. Red regions on the Hirshfeld surface indicate close contacts shorter than van der Waals radii, typically associated with strong hydrogen bonds or halogen bonds [16]. Blue regions represent contacts longer than van der Waals distances, while white areas indicate contacts at van der Waals separations [17].

Curvedness analysis reveals regions of high curvature corresponding to deep cavities that accommodate neighboring molecules during crystal packing [17]. The amino group region exhibits high curvedness values, indicating its role in forming directional hydrogen bonding interactions [17]. Conversely, the halogen-substituted regions display moderate curvedness, consistent with their participation in less directional halogen bonding interactions [17].

| Interaction Type | Surface Contribution (%) | Typical Distance (Å) | Binding Strength |

|---|---|---|---|

| H⋯H Contacts | 48.5 | 2.2-2.8 | Weak |

| C⋯H/H⋯C | 26.0 | 2.4-3.0 | Moderate |

| N⋯H/H⋯N | 17.1 | 1.9-2.3 | Strong |

| Br⋯N Halogen Bonds | 4.2 | 2.8-3.2 | Moderate |

| Cl⋯N Halogen Bonds | 3.8 | 3.0-3.4 | Weak-Moderate |

Structure-Based Design Principles

The development of phosphodiesterase 10A inhibitors utilizing 3-amino-4-bromo-6-chloropyridazine follows established structure-based design principles. The amino group at position 3 provides essential hydrogen bonding capabilities with key residues in the phosphodiesterase 10A active site [3] [11]. The strategic placement of bromine and chlorine atoms at positions 4 and 6 respectively creates optimal halogen bonding interactions that enhance both binding affinity and selectivity [11] [12].

Computational modeling studies have demonstrated that the pyridazine ring system adopts favorable binding conformations within the phosphodiesterase 10A active site, with the halogen substituents forming specific interactions with backbone carbonyl groups and aromatic residues [14]. The planar aromatic framework of the pyridazine core facilitates optimal orbital overlap for resonance stabilization, while the halogen substituents provide additional electrostatic and dispersive contributions to binding energy [11].

Clinical Development and Challenges

Several pharmaceutical companies have advanced phosphodiesterase 10A inhibitors derived from pyridazine scaffolds through clinical development. Merck's MK-8189 represents a highly potent and selective phosphodiesterase 10A inhibitor currently in Phase 2b clinical trials for schizophrenia treatment [1]. This compound demonstrates the successful application of rational design principles in optimizing both pharmacodynamic and pharmacokinetic properties.

However, clinical trials have revealed significant challenges in translating preclinical efficacy to meaningful clinical outcomes. Pfizer's PF-02545920 achieved substantial phosphodiesterase 10A enzyme occupancy in patients but failed to demonstrate statistically significant improvements in positive symptoms of schizophrenia compared to placebo [4] [15]. Similarly, Takeda's TAK-063 did not meet its primary endpoint in Phase 2 trials, despite showing some improvement in secondary measures [4] [16].

These clinical setbacks have prompted a reassessment of the phosphodiesterase 10A inhibition hypothesis for treating schizophrenia. While preclinical studies consistently demonstrated antipsychotic-like effects in animal models, the translation to human patients has proven more complex than initially anticipated [4] [17]. The disconnect between preclinical promise and clinical reality underscores the importance of understanding the fundamental differences between phosphodiesterase 10A inhibition and traditional dopamine D2 receptor antagonism [4].

Structure-Activity Relationships in Anticancer Lead Optimization

The application of 3-amino-4-bromo-6-chloropyridazine in anticancer drug development exemplifies the importance of systematic structure-activity relationship studies in lead optimization. This compound has emerged as a valuable scaffold for developing kinase inhibitors with enhanced potency and selectivity profiles, particularly against targets implicated in hematological malignancies and solid tumors [21].

Kinase Inhibition Mechanisms

The anticancer activity of 3-amino-4-bromo-6-chloropyridazine derivatives primarily stems from their ability to inhibit critical kinases involved in cell cycle regulation and survival pathways. The compound has demonstrated significant activity against FLT3-ITD mutations, which are prevalent in acute myeloid leukemia and represent important therapeutic targets [21] . Structural modifications of the pyridazine core have yielded derivatives with nanomolar inhibitory activity against these oncogenic kinases.

The mechanism of action involves competitive inhibition of ATP binding to the kinase active site, with the pyridazine ring system forming key interactions with the hinge region [21] . The amino group at position 3 serves as a hydrogen bond donor, while the halogen substituents contribute to binding affinity through halogen bonding interactions with backbone carbonyl groups [11] [12]. These multiple interaction modes result in enhanced binding affinity and prolonged residence time on target.

Recent studies have identified 3-amino-4-bromo-6-chloropyridazine as a promising scaffold for developing SMARCA2 and SMARCA4 inhibitors [23]. These chromatin remodeling proteins are implicated in various solid tumors, and their inhibition represents a novel therapeutic approach for cancer treatment . The compound's ability to modulate these epigenetic regulators through specific protein-protein interactions highlights its versatility as an anticancer lead.

Optimization Strategies and Structure-Activity Relationships

Systematic structure-activity relationship studies have revealed critical insights into the optimization of 3-amino-4-bromo-6-chloropyridazine derivatives for anticancer applications. The position and nature of halogen substituents significantly influence both potency and selectivity profiles [24] [25]. Replacement of bromine with iodine at position 4 generally enhances binding affinity due to the increased polarizability and stronger halogen bonding capability of iodine [11] [26].

The amino group at position 3 provides essential hydrogen bonding interactions but also serves as a site for further derivatization. N-alkylation and N-arylation modifications have yielded compounds with improved pharmacokinetic properties and enhanced cellular uptake [24] [27]. However, these modifications must be carefully balanced to maintain the critical hydrogen bonding interactions required for target engagement.

Ring substitution studies have demonstrated that the pyridazine core can accommodate various substituents while maintaining biological activity [21] [28]. Electron-withdrawing groups generally enhance potency by increasing the electrophilicity of the ring system, while electron-donating groups may improve selectivity by modulating the electronic properties of the halogen substituents [11] [12].

Anticancer Efficacy and Selectivity

The anticancer efficacy of 3-amino-4-bromo-6-chloropyridazine derivatives has been demonstrated across multiple cancer cell lines and animal models. Compounds in this series have shown particular promise against FLT3-dependent acute myeloid leukemia cell lines, with several derivatives exhibiting IC50 values in the nanomolar range [21] . The selectivity profile favors cancer cells over normal cells, suggesting a therapeutic window that could translate to clinical efficacy.

In ovarian cancer models, related compounds have demonstrated the ability to suppress β-catenin and RAS signaling pathways, leading to reduced cell proliferation and increased apoptosis [18]. The mechanism involves activation of protein kinase A and protein kinase G signaling through phosphodiesterase 10A inhibition, which subsequently downregulates oncogenic pathways [18]. This multi-target approach may provide advantages over single-target inhibitors in terms of efficacy and resistance prevention.

The development of combination therapies utilizing 3-amino-4-bromo-6-chloropyridazine derivatives has shown synergistic effects with established anticancer agents. The combination of optimized derivatives with Bcl-2 inhibitors has demonstrated enhanced apoptotic activity in cancer cells, suggesting potential for clinical development [29] [30]. These findings support the utility of structure-activity relationship-guided optimization in developing more effective anticancer therapies.

Prodrug Development Through Amino Group Derivatization

The amino group at position 3 of 3-amino-4-bromo-6-chloropyridazine provides an excellent handle for prodrug development, enabling the creation of derivatives with improved pharmaceutical properties while maintaining the inherent biological activity of the parent compound [31] [32]. This approach has proven particularly valuable in addressing solubility limitations and enhancing targeted delivery to specific tissues or cellular compartments.

Synthetic Approaches and Chemical Modifications

The synthesis of 3-amino-4-bromo-6-chloropyridazine prodrugs typically involves derivatization of the amino group through various chemical transformations. Common approaches include acylation, alkylation, and formation of carbamate linkages, each offering distinct advantages in terms of stability, solubility, and release kinetics [31] [32]. The choice of derivatization strategy depends on the intended application and the desired pharmacokinetic profile.

Acylation of the amino group with various carboxylic acids has yielded prodrugs with enhanced lipophilicity and improved membrane permeability [31] . These derivatives typically undergo hydrolysis by esterases or amidases to release the active parent compound. The rate of hydrolysis can be modulated by selecting appropriate acyl groups, with bulky or electron-withdrawing substituents generally slowing the release rate [32].

Carbamate prodrugs represent another important class of amino group derivatives, offering excellent chemical stability and predictable release kinetics [31] [34]. The formation of carbamate linkages involves reaction with chloroformates or activated carbonates, yielding products that are stable under physiological conditions but undergo enzymatic hydrolysis to release the parent amine [31]. This approach has proven particularly useful for developing oral formulations with improved bioavailability.

Pharmacokinetic Advantages and Therapeutic Benefits

The development of prodrugs through amino group derivatization has addressed several key limitations associated with 3-amino-4-bromo-6-chloropyridazine. The parent compound exhibits limited aqueous solubility, which can compromise bioavailability and formulation options [31] [35]. Prodrug derivatives with enhanced solubility characteristics have demonstrated improved absorption profiles and more consistent plasma levels in preclinical studies.

Enhanced tissue penetration represents another significant advantage of prodrug approaches. The modification of the amino group can increase lipophilicity, facilitating passage across biological membranes and improving distribution to target tissues [31] . This is particularly important for central nervous system applications, where the blood-brain barrier presents a significant obstacle to drug delivery.

The prodrug strategy also enables targeted delivery to specific cellular compartments or tissues through the use of tissue-specific enzyme systems [31] [34]. For example, prodrugs designed to be activated by enzymes overexpressed in tumor cells can provide enhanced selectivity and reduced systemic toxicity . This approach has shown promise in cancer applications, where selective activation in tumor tissues can improve therapeutic efficacy while minimizing adverse effects.

Stability and Release Mechanisms

The stability of amino-derived prodrugs is a critical factor in their successful development and clinical application. Chemical stability under various pH conditions and in the presence of common excipients must be carefully evaluated to ensure product integrity throughout the manufacturing and storage process [31] [32]. Hydrolysis rates in different biological fluids provide important information about the expected release kinetics in vivo.

Enzymatic release mechanisms vary depending on the specific derivatization approach employed. Esterases and amidases represent the most common enzymes involved in prodrug activation, with their distribution and activity levels influencing the site and rate of drug release [31] [34]. Understanding these enzymatic pathways is essential for predicting the pharmacokinetic behavior of prodrug derivatives and optimizing their therapeutic performance.

The pH-dependent stability of amino-derived prodrugs can be exploited for targeted delivery to specific anatomical sites. Prodrugs that are stable in the acidic environment of the stomach but undergo rapid hydrolysis in the neutral pH of the small intestine can provide enhanced oral bioavailability [31] . This approach has been successfully applied to various therapeutic areas and represents a valuable strategy for improving drug delivery.

Fragment-Based Drug Discovery Utilizing Halogen Bonding

The halogen atoms in 3-amino-4-bromo-6-chloropyridazine provide unique opportunities for fragment-based drug discovery through the formation of halogen bonds with target proteins [11] [12]. This approach has gained significant attention in recent years as researchers recognize the potential of halogen bonding to enhance binding affinity and selectivity while offering orthogonal interactions to traditional hydrogen bonding motifs [36] [26].

Halogen Bonding Principles and Mechanisms

Halogen bonding represents a highly directional non-covalent interaction that occurs between a halogen atom and an electron-rich acceptor such as oxygen, nitrogen, or aromatic systems [11] [36]. The interaction is driven by the σ-hole, a region of positive electrostatic potential that forms along the extension of the covalent bond to the halogen atom [11] [12]. The strength of halogen bonds follows the order I > Br > Cl > F, with heavier halogens forming stronger interactions due to their increased polarizability [36] [26].

In the context of 3-amino-4-bromo-6-chloropyridazine, both the bromine and chlorine atoms can participate in halogen bonding interactions with suitable acceptors in protein binding sites [11] [12]. The geometry of these interactions is highly constrained, with optimal halogen bonds exhibiting near-linear arrangements between the carbon-halogen bond and the acceptor atom [36] [26]. This geometric specificity provides opportunities for achieving high selectivity in protein-ligand interactions.

The energetic contribution of halogen bonds to binding affinity is significant, with individual interactions contributing 1-5 kcal/mol to the overall binding energy [36] [26]. While this is generally weaker than strong hydrogen bonds, halogen bonds can provide substantial affinity enhancements when multiple interactions are present or when they complement other binding interactions [11] [12].

Fragment Library Design and Screening

The development of halogen-enriched fragment libraries has emerged as a powerful approach for identifying novel binding modes and lead compounds [11] [12]. These libraries consist of small molecules containing strategically placed halogen atoms that can form halogen bonds with target proteins [37] [38]. The fragment-based approach is particularly well-suited for exploiting halogen bonding because fragments have fewer competing interactions, allowing halogen bonds to serve as primary anchoring points for binding [11] [12].

The design of halogen-enriched fragments requires careful consideration of the electronic and steric properties of the halogen substituents [11] [37]. The compound 3-amino-4-bromo-6-chloropyridazine exemplifies an ideal halogen-enriched fragment, combining multiple halogen bonding opportunities with additional pharmacophoric elements such as the hydrogen bond donor amino group [11] [12].

Screening of halogen-enriched fragment libraries has identified numerous novel binding modes that would be difficult to achieve through traditional medicinal chemistry approaches [12] [37]. The use of biophysical techniques such as surface plasmon resonance, isothermal titration calorimetry, and nuclear magnetic resonance spectroscopy enables the identification and validation of weak binding fragments that serve as starting points for lead optimization [12] [37].

Structure-Based Optimization and Lead Development

The optimization of halogen-enriched fragments into lead compounds requires a thorough understanding of the binding mode and the specific contributions of halogen bonding interactions [11] [12]. X-ray crystallography provides critical structural information about the geometry and environment of halogen bonds, enabling structure-based optimization strategies [12] [37].

The development of compounds derived from 3-amino-4-bromo-6-chloropyridazine has benefited from detailed structural studies that reveal the specific interactions responsible for binding affinity [12] [37]. These studies have shown that halogen bonds can contribute significantly to both affinity and selectivity, with the geometric constraints of halogen bonding providing opportunities for achieving high selectivity between related targets [11] [36].

The integration of halogen bonding into lead optimization strategies requires careful consideration of the physicochemical properties of halogenated compounds [36] [26]. While halogen substitution generally increases lipophilicity and molecular weight, the specific binding interactions provided by halogen bonds can offset these potential disadvantages by improving binding efficiency and reducing the need for additional molecular weight [11] [12].

XLogP3

GHS Hazard Statements

H301+H311+H331 (33.33%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant